molecular formula C11H16FNO B15087979 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol

Cat. No.: B15087979
M. Wt: 197.25 g/mol
InChI Key: ICFWAKHBPUVWHZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is a β-amino alcohol derivative characterized by a 4-fluorophenyl aromatic ring attached to a secondary ethanolamine group with an isopropyl substituent. This structural motif is common in compounds with β-adrenergic activity, where the fluorophenyl group enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C11H16FNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3

InChI Key

ICFWAKHBPUVWHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol typically involves the reaction of 4-fluorobenzaldehyde with isopropylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group is reduced to an alcohol in the presence of a suitable catalyst such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity/Notes Synthesis Method (Reference)
1-(4-Fluorophenyl)-2-(isopropylamino)ethanol C₁₁H₁₆FNO 213.25 4-Fluorophenyl, ethanol backbone Presumed β-adrenergic activity (based on analogs) Not explicitly described
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol C₁₁H₁₆ClNO 213.71 3-Chlorophenyl substitution Similar β-blocking potential; lower lipophilicity Halogenated precursor + isopropylamine
1-(4-Chlorophenyl)-2-(isopropylamino)ethanol C₁₁H₁₆ClNO 213.71 4-Chlorophenyl substitution Higher metabolic stability vs. fluorophenyl Halogenated precursor + isopropylamine
1-(2-Naphthyl)-2-(isopropylamino)ethanol (Pronetolol) C₁₅H₁₉NO 229.32 Naphthyl group instead of fluorophenyl Moderate β-adrenergic blocking activity Condensation of naphthyl epoxide + isopropylamine
1-(Benzofuran-3-yl)-2-(isopropylamino)ethanol C₁₃H₁₇NO₂ 231.28 Benzofuryl aromatic system Reduced β-blocking activity vs. benzofuran analogs Reflux with isopropylamine
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol C₁₁H₁₁FN₂O 206.22 Imidazole substituent instead of isopropyl Antifungal/antiparasitic activity (e.g., vs. T. cruzi) Enantioselective synthesis
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone C₁₇H₁₈FNO 271.33 Ketone instead of ethanol backbone Unknown activity; likely altered pharmacokinetics Ullmann coupling or Buchwald-Hartwig

Structural and Functional Group Variations

  • Aromatic Substituents: Fluorine vs. Naphthyl/Benzofuryl Systems: Larger aromatic systems (e.g., naphthyl in Pronetolol) reduce β-adrenergic activity due to steric hindrance and altered electronic interactions . Benzofuran derivatives show even lower activity, emphasizing the importance of aromatic ring size .
  • Backbone Modifications: Ethanol vs. Ethanone: Replacement of the hydroxyl group with a ketone (e.g., 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone) eliminates hydrogen-bonding capacity, reducing solubility and receptor affinity .

Stereochemical Considerations

Enantiomers of fluorophenyl derivatives (e.g., (R)- and (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol) exhibit distinct biological profiles. For instance, the (R)-enantiomer of a related compound showed 30% yield and >99% enantiomeric excess (e.e.), highlighting the role of chirality in optimizing therapeutic efficacy .

Biological Activity

1-(4-Fluorophenyl)-2-(isopropylamino)ethanol is a compound that has garnered attention in medicinal chemistry due to its notable biological activities. Its structure, characterized by the presence of a fluorophenyl group and an isopropylamino moiety, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C11H16FNOC_{11}H_{16}FNO, with a molecular weight of approximately 201.25 g/mol. Its IUPAC name reflects its structural components, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₆FNO
Molecular Weight201.25 g/mol
IUPAC NameThis compound
CAS Number[Not Provided]

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing physiological responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli1832
Staphylococcus aureus2016
Pseudomonas aeruginosa1564

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, showing promising results.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.3
A549 (lung cancer)15.0

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. The results indicated that modifications to the fluorophenyl group significantly enhanced antibacterial activity.

Case Study 2: Cancer Cell Line Studies
In another study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells via a mitochondrial pathway, highlighting its potential as a therapeutic agent.

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